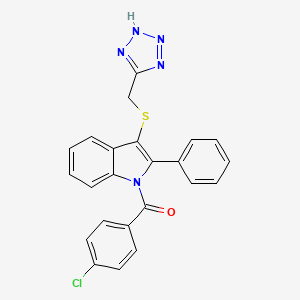

1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-

Description

The compound 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- features a polyfunctional indole scaffold with three distinct substituents:

- 1-(4-Chlorobenzoyl): A para-chlorinated benzoyl group at position 1, common in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- 2-Phenyl: A phenyl group at position 2, enhancing steric bulk and π-π interactions.

- 3-((1H-Tetrazol-5-ylmethyl)thio): A tetrazole-thioether moiety at position 3, offering hydrogen-bonding and metabolic stability via bioisosteric replacement of carboxylic acids.

Properties

CAS No. |

66354-91-4 |

|---|---|

Molecular Formula |

C23H16ClN5OS |

Molecular Weight |

445.9 g/mol |

IUPAC Name |

(4-chlorophenyl)-[2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)indol-1-yl]methanone |

InChI |

InChI=1S/C23H16ClN5OS/c24-17-12-10-16(11-13-17)23(30)29-19-9-5-4-8-18(19)22(31-14-20-25-27-28-26-20)21(29)15-6-2-1-3-7-15/h1-13H,14H2,(H,25,26,27,28) |

InChI Key |

RWTNVULKVQQHIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl)SCC5=NNN=N5 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis of the 5-Substituted 1H-Tetrazole Moiety

The 5-substituted 1H-tetrazole ring is a critical pharmacophore in the target compound. The conventional and widely accepted method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and sodium azide. This reaction forms the tetrazole ring by cycloaddition of the azide ion to the nitrile carbon, typically catalyzed by Lewis acids or transition metal catalysts.

Traditional Methods

- Early methods used hydrazoic acid and hydrogen cyanide, but these are hazardous due to volatility and toxicity.

- A safer and more efficient protocol was introduced by Finnegan et al. in 1958, using sodium azide and ammonium chloride in dimethylformamide (DMF) as solvent at elevated temperatures (~100–125 °C), yielding 5-substituted 1H-tetrazoles with good efficiency.

Microwave-Assisted Synthesis

- Microwave irradiation significantly reduces reaction time and enhances yields and purity.

- Harusawa and co-workers demonstrated that microwave-assisted synthesis in DMF at 130 °C for 2 hours produced 5-substituted 1H-tetrazoles in yields ranging from 63% to 99%, compared to conventional heating requiring 40 hours for similar or lower yields.

- Catalysts such as zinc bromide, acetic acid, bismuth chloride, and heterogeneous Pd/Co nanoparticles supported on carbon nanotubes have been successfully employed under microwave conditions to improve reaction rates and yields (up to 99%) with easier catalyst recovery and reuse.

Heterogeneous Catalysis and Green Protocols

- Silica-supported lanthanum triflate and Cu(II) immobilized on aminated silica have been used as recyclable catalysts in DMF/methanol or DMSO solvents, achieving yields of 75–96%.

- Water as a solvent with solid acid catalysts like tetrabutylammonium hydrogen sulfate has been explored to enhance environmental benignity, though with slightly lower yields in some cases.

- Polyvinyl alcohol immobilized copper(II) Schiff base complexes facilitate one-pot three-component synthesis of 5-substituted tetrazoles at room temperature via oxime intermediates, offering mild conditions and high yields.

Assembly of the Indole and 4-Chlorobenzoyl Substituents

- The indole core functionalized at the 1-position with a 4-chlorobenzoyl group is typically prepared via acylation reactions using 4-chlorobenzoyl chloride or related activated derivatives.

- The phenyl group at the 2-position can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, starting from appropriately halogenated indole derivatives.

- The thio-methylene linker connecting the tetrazole ring is usually introduced by nucleophilic substitution reactions involving a tetrazolylmethyl thiol or similar sulfur nucleophile reacting with an electrophilic site on the indole derivative.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | [3+2] Cycloaddition | Nitrile precursor + sodium azide, ammonium chloride, DMF, 100–125 °C, 2 h (microwave-assisted) | 80–99 | Efficient formation of 5-substituted tetrazole |

| 2 | Acylation | Indole + 4-chlorobenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | 70–85 | Formation of 1-(4-chlorobenzoyl)indole |

| 3 | Cross-coupling | 2-Halogenated indole + phenylboronic acid, Pd catalyst, base, solvent, reflux | 65–90 | Introduction of 2-phenyl substituent |

| 4 | Thioether formation | Tetrazolylmethyl thiol + halomethyl intermediate, base, solvent, room temperature to reflux | 60–80 | Attachment of tetrazolylmethylthio group |

Detailed Research Outcomes

Yields and Reaction Times

- Microwave-assisted tetrazole synthesis reduces reaction times from days to minutes/hours with yields consistently above 80%.

- Use of heterogeneous catalysts facilitates catalyst recovery and reuse up to five cycles without significant loss in yield.

- Green solvents like water and environmentally benign catalysts have been successfully applied, though sometimes with trade-offs in yield or reaction time.

Mechanistic Insights

- The Cu(II)-catalyzed cycloaddition involves activation of the nitrile nitrogen, facilitating nucleophilic attack by azide ions.

- Microwave irradiation enhances molecular collisions and energy transfer, accelerating the cycloaddition.

- The thioether linkage formation proceeds via nucleophilic substitution, where the thiol attacks an electrophilic carbon, typically a halomethyl group attached to the indole or tetrazole moiety.

Summary Table of Key Preparation Methods for 5-Substituted 1H-Tetrazoles

Chemical Reactions Analysis

Reactivity of the Tetrazole-Thioether Moiety

The 3-((1H-tetrazol-5-ylmethyl)thio) group introduces two key reactive sites:

-

Tetrazole Ring : The 1H-tetrazole is a strong electron-withdrawing group that can participate in hydrogen bonding and cycloaddition reactions. Its NH proton (pKa ~4.9) may undergo deprotonation under basic conditions, enabling nucleophilic attack at the adjacent methylthio group.

-

Thioether Linkage : The methylthio group can undergo oxidation or substitution. For example:

Indole Core Reactivity

The indole scaffold is susceptible to electrophilic substitution, but substituents modulate reactivity:

-

1-(4-Chlorobenzoyl) Group : The electron-withdrawing benzoyl group at position 1 deactivates the indole ring, directing electrophiles to the less hindered 4-, 5-, or 7-positions. Hydrolysis of the benzoyl group under acidic or basic conditions yields 1H-indole-1-ol derivatives .

-

2-Phenyl Substituent : The electron-donating phenyl group at position 2 enhances stability but reduces reactivity toward electrophiles.

Deprotection and Functionalization

While the tetrazole in this compound is unprotected, analogous studies on protected tetrazoles (e.g., 4-nitrobenzyl) highlight methods for selective deprotection:

Cycloaddition and Aryne Reactions

The tetrazole-thioether group may participate in [3+2] cycloadditions with arynes (e.g., benzynes) to form fused heterocycles. For example:

| Substrate | Aryne Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-(Tetrazolyl)indole | o-(trimethylsilyl)aryl triflate | CsF, THF, 60°C | 3-Tetrazolyl-2-arylindoles | 44–77% |

This reaction proceeds via nucleophilic attack of the tetrazole-stabilized aryl anion onto the aryne, followed by C–N bond cleavage and hydrogen migration .

Synthetic Limitations

-

Steric Hindrance : Bulky substituents (e.g., 2-thienyl, 4-chlorobenzoyl) reduce reactivity in azirine-aryne cycloadditions .

-

Heteroaromatic Substituents : Reactions with furan- or pyrrole-substituted azirines often fail due to lower nucleophilicity or instability .

Proposed Reaction Pathways

-

Oxidation of Thioether :

-

Electrophilic Substitution at Indole C-4 :

Key Observations

-

The tetrazole-thioether group enhances regioselectivity in aryne reactions by directing nucleophilic attack to the C-2 position of azirines .

-

Deprotection methods for tetrazoles are highly substrate-dependent; nitrobenzyl groups require hydrogenolysis, while benzyl groups may need acidic conditions .

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives possess substantial anticancer properties. A study highlighted the synthesis of various indole derivatives, including those similar to 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-, which showed promising results against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways .

Anti-inflammatory Effects

Indole compounds have been studied for their anti-inflammatory effects. The presence of the tetrazole moiety in this compound may enhance its anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which play a critical role in the inflammatory process . The synthesis and evaluation of similar indole derivatives have demonstrated significant inhibition of cyclooxygenase activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of indole derivatives has been well-documented. Compounds similar to 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- have shown efficacy against various bacterial strains. The incorporation of a tetrazole group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its effectiveness as an antimicrobial agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of indole derivatives. The unique structure of this compound may allow it to interact with neurotransmitter systems, providing protective effects against neurodegenerative diseases. Research indicates that indoles can modulate pathways involved in oxidative stress and inflammation within neural tissues .

Synthesis and Evaluation

In a comprehensive study focusing on the synthesis of novel indole derivatives, researchers synthesized compounds similar to 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- and evaluated their biological activities. The results indicated that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines and showed promise as potential leads for drug development .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships for indole derivatives revealed that modifications on the benzoyl ring significantly affect biological activity. For instance, substituents on the phenyl group can enhance or diminish anticancer activity, indicating that careful design is crucial for optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring and chlorobenzoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Crystallographic and Spectral Data

- Crystal Packing :

The indole-tetrazole derivative in forms intermolecular N–H⋯N hydrogen bonds, creating a C22(8) graph motif. The target compound’s thioether linkage may introduce additional S⋯π interactions, altering packing efficiency . - Spectroscopy : The tetrazole-thioether group in the target compound would exhibit characteristic IR stretches at ~2550 cm⁻¹ (S–H, if unalkylated) and 1450–1500 cm⁻¹ (tetrazole ring), similar to compounds in .

Biological Activity

1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. The compound features an indole backbone, substituted with a 4-chlorobenzoyl group, a phenyl group, and a thiomethyl group linked to a tetrazole moiety. This unique structure enhances its interaction with various biological targets, making it a subject of interest for pharmacological evaluation.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes critical functional groups that contribute to its biological activity.

Anticancer Activity

Preliminary studies suggest that 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- exhibits promising anticancer properties. The presence of the tetrazole ring is particularly noteworthy as compounds with this moiety often show enhanced biological activity compared to their non-tetrazole counterparts.

A study evaluated the cytotoxic effects of this compound on various human tumor cell lines using the Alamar Blue assay. The results indicated significant cytotoxicity against cervical cancer (KB/HELA), ovarian carcinoma (SK-OV-3), and non-small cell lung cancer (NCl-H460) cell lines .

| Cell Line | IC50 Value (µM) |

|---|---|

| KB/HELA | 15 |

| SK-OV-3 | 20 |

| NCl-H460 | 25 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro tests have shown that it inhibits the growth of various bacterial strains. The disc diffusion method was employed to assess its antibacterial activity, with results indicating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

The enhanced biological activity of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be attributed to its structural features that allow for effective binding interactions with biological targets. The tetrazole moiety enhances binding affinity through hydrogen bonding and coordination with metal ions in enzyme active sites .

Case Studies

Several case studies have explored the pharmacological potential of indole derivatives containing tetrazole groups:

- Study on Antitumor Activity : A research article documented the synthesis and antitumor evaluation of various indole derivatives, including those with tetrazole rings. The study highlighted significant cytotoxic effects on human cancer cell lines, reinforcing the potential of these compounds as anticancer agents .

- Anti-inflammatory Properties : Other studies have investigated related indole compounds for their anti-inflammatory effects, suggesting that modifications in the indole structure can lead to varying degrees of cyclooxygenase inhibition .

Q & A

Q. What are the key synthetic strategies for preparing the target indole-tetrazole hybrid compound?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core Indole Functionalization : Introduce the 4-chlorobenzoyl group at the 1-position via Friedel-Crafts acylation using 4-chlorobenzoyl chloride in anhydrous DCM with a Lewis acid catalyst (e.g., AlCl₃) .

Thioether Linkage Installation : React the 3-position of the indole with a tetrazol-5-ylmethyl mercaptan derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond.

Tetrazole Ring Formation : Use a [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride, as described for analogous tetrazole syntheses .

Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol/water (1:3) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups:

- C=O stretch (~1680 cm⁻¹) from the 4-chlorobenzoyl group.

- S-C stretch (~650 cm⁻¹) from the thioether linkage .

- ¹H NMR : Assign signals for:

- Indole H-4 and H-5 protons (δ 6.8–7.2 ppm, multiplet).

- Tetrazole-CH₂-S moiety (δ 3.8–4.2 ppm, singlet).

- Aromatic protons from the phenyl and chlorobenzoyl groups (δ 7.3–8.1 ppm) .

- Elemental Analysis : Confirm purity by matching calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

- Antimicrobial Screening : Use the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .

- Anticancer Activity : Evaluate cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa or MCF-7), reporting IC₅₀ values after 48-hour exposure .

- Enzyme Inhibition : Test cyclooxygenase (COX-2) inhibition using a colorimetric assay (e.g., prostaglandin H₂ conversion monitored at 610 nm) .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data be resolved during synthesis?

Methodological Answer:

- Recalibrate Instruments : Ensure the CHNS analyzer is calibrated with acetanilide (theoretical: C 71.09%, H 6.71%, N 10.36%).

- Purification Reassessment : Repeat recrystallization using alternative solvents (e.g., DMF/acetic acid for polar impurities) .

- Byproduct Identification : Perform LC-MS to detect unreacted intermediates or degradation products (e.g., hydrolyzed tetrazole rings) .

Q. How to design molecular docking studies for predicting biological targets?

Methodological Answer:

Target Selection : Prioritize enzymes structurally similar to indole-binding proteins (e.g., COX-2, anaplastic lymphoma kinase) .

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian (DFT/B3LYP) for accurate charge distribution.

Docking Software : Use AutoDock Vina with the 2XP2 (kinase) or 3LD6 (lanosterol demethylase) PDB structures.

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., indomethacin for COX-2) to assess binding affinity .

Q. What strategies improve the pharmacokinetic profile of this compound?

Methodological Answer:

- Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonic acid) at the tetrazole’s N-1 position without disrupting hydrogen bonding .

- Metabolic Stability : Replace the methylthio group with a trifluoromethylthio moiety to reduce CYP450-mediated oxidation .

- Bioavailability Testing : Conduct in vivo pharmacokinetic studies in rodents, monitoring plasma concentration via HPLC-MS/MS after oral administration .

Q. How to resolve overlapping signals in the ¹H NMR spectrum?

Methodological Answer:

- 2D NMR Techniques : Use HSQC to correlate carbons with protons and COSY to identify coupling partners for crowded aromatic regions.

- Variable Temperature NMR : Cool samples to –40°C to slow conformational exchange, sharpening broad peaks .

- Deuteration : Replace exchangeable protons (e.g., NH in tetrazole) with deuterium to simplify splitting patterns .

Q. What computational methods predict regioselectivity in tetrazole cycloadditions?

Methodological Answer:

- DFT Calculations : Use Gaussian to model transition states for nitrile-azide cycloadditions. The 5-substituted tetrazole is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) vs. 1-substituted isomers .

- NBO Analysis : Examine charge distribution; electron-withdrawing groups (e.g., chlorobenzoyl) stabilize the 5-regioisomer via inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.